![molecular formula C18H24N4 B14178165 5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-33-9](/img/structure/B14178165.png)
5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a heptyl chain and a methyl-pyrazolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptyl-substituted pyridine derivative with a methyl-pyrazole compound in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine: Lacks the heptyl chain, which may affect its solubility and biological activity.
5-Heptyl-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl-pyrazolyl substituent, which may influence its reactivity and binding properties.
Uniqueness
5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its heptyl chain and methyl-pyrazolyl substituent. This structural arrangement can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
923583-33-9 |
|---|---|
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
5-heptyl-3-(1-methylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H24N4/c1-3-4-5-6-7-8-14-9-16-17(12-20-18(16)19-10-14)15-11-21-22(2)13-15/h9-13H,3-8H2,1-2H3,(H,19,20) |
InChI Key |
UGALRHYVTKSTPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC2=C(NC=C2C3=CN(N=C3)C)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)

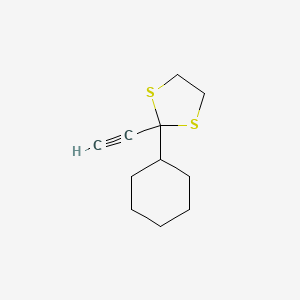

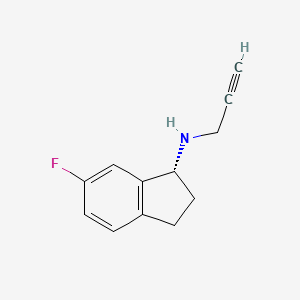
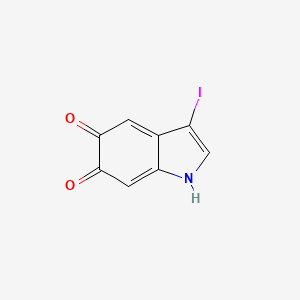

![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)
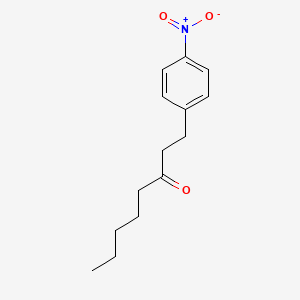

![5-([1,3]Thiazolo[5,4-d]pyrimidin-2-yl)-2-(thiomorpholin-4-yl)benzonitrile](/img/structure/B14178140.png)
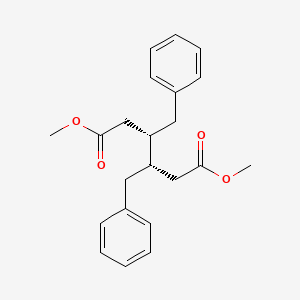
![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
